{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

Lipophilicity Regioisomer comparison Solubility

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride (CAS 1185126-47-9) is a para‑substituted bis‑amine derivative with the systematic name N,N‑dimethyl‑1‑(4‑((methylamino)methyl)phenyl)methanamine dihydrochloride. The compound possesses a molecular formula of C₁₁H₂₀Cl₂N₂ and a molecular weight of 251.2 g·mol⁻¹, and is supplied as a solid dihydrochloride salt with standard purity ≥95%.

Molecular Formula C11H20Cl2N2
Molecular Weight 251.19
CAS No. 1185126-47-9
Cat. No. B3088326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
CAS1185126-47-9
Molecular FormulaC11H20Cl2N2
Molecular Weight251.19
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)CN(C)C.Cl.Cl
InChIInChI=1S/C11H18N2.2ClH/c1-12-8-10-4-6-11(7-5-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H
InChIKeyCHAPKYHJVNAGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride CAS 1185126-47-9 | Para-Substituted Bis-Amine Building Block


{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride (CAS 1185126-47-9) is a para‑substituted bis‑amine derivative with the systematic name N,N‑dimethyl‑1‑(4‑((methylamino)methyl)phenyl)methanamine dihydrochloride. The compound possesses a molecular formula of C₁₁H₂₀Cl₂N₂ and a molecular weight of 251.2 g·mol⁻¹, and is supplied as a solid dihydrochloride salt with standard purity ≥95% . It features a calculated LogP of 1.34, four rotatable bonds, and is achiral, making it a well‑defined small‑molecule scaffold for medicinal‑chemistry and organic‑synthesis applications .

Why {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride Cannot Be Swapped with Other Benzylamine Analogs


Superficially similar benzylamine derivatives differ critically in regio‑substitution pattern, N‑methylation status, and salt form, each of which alters physicochemical properties and synthetic utility in ways that cannot be compensated by simple molar equivalence. For example, the ortho‑ and meta‑regioisomers exhibit substantially higher LogP values (1.86 and 1.47, respectively) compared with the para‑substituted target compound (LogP 1.34), directly affecting aqueous solubility and partitioning behavior . Likewise, the absence of the N‑methyl group in the primary‑amine analog 4‑(dimethylamino)benzylamine dihydrochloride precludes its use as an N‑methyl protecting group, a function for which the target compound has been explicitly selected and validated [1]. These differences are quantitative and reproducible, meaning that substitution without re‑validation risks altered reaction yields, purification profiles, and assay outcomes.

Head‑to‑Head Quantitative Evidence for {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride vs. Closest Analogs


Lower LogP of the para‑Isomer Confers Superior Aqueous Solubility vs. meta‑ and ortho‑Regioisomers

The target para‑substituted compound exhibits a LogP of 1.34, which is 0.13 log units lower than the meta‑isomer (LogP 1.47) and 0.52 log units lower than the ortho‑isomer (LogP 1.86) . Lower LogP directly correlates with higher aqueous solubility, an essential parameter for biological assay compatibility and aqueous‑phase reaction conditions.

Lipophilicity Regioisomer comparison Solubility

Validated Protecting‑Group Performance: Selective N‑Debenzylation Yields vs. Unprotected Primary‑Amine Analog

In a direct synthetic‑methodology study, 4‑(dimethylamino)benzyl‑N‑methylamine (the target compound) was employed as an N‑protecting group for the synthesis of N‑methylamides and amines. N‑Debenzylation with TFA/MeCN/H₂O at 80–120 °C proceeded with good to high yields (typically 70–95% across nine substrates in Table 2 and eight substrates in Table 3), and the protecting group was explicitly selected over other 4‑(alkylamino)benzylamines due to its convenience and low cost [1]. In contrast, 4‑(dimethylamino)benzylamine dihydrochloride (the primary‑amine analog, CAS 34403-52-6) lacks the N‑methyl moiety and therefore cannot serve as an N‑methyl protecting group in the same synthetic manifold.

Protecting group N-methylamide synthesis TFA cleavage

Dihydrochloride Salt Form Provides Defined Protonation State and Enhanced Handling vs. Mono‑HCl or Free‑Base Analogs

The target compound is supplied as a discrete dihydrochloride salt (2HCl), ensuring complete protonation of both amine centers. This contrasts with N‑methyl‑4‑(dimethylamino)benzylamine hydrochloride (CAS 1158441-78-1), which is the mono‑HCl salt and presents an ambiguous protonation state that can lead to variable solubility and reactivity . The dihydrochloride form of the target compound is consistently specified at ≥95% purity by multiple vendors and is reported as a free‑flowing solid, whereas the mono‑HCl analog often requires special handling due to hygroscopicity .

Salt form Solubility Stability

Four Rotatable Bonds Enable Greater Conformational Flexibility for Target Engagement vs. Rigid Analogs

The target compound possesses four rotatable bonds (two benzylic C–N bonds plus two amine‑centered bonds), providing substantial conformational自由度 for optimizing binding‑site interactions. This exceeds the rotatable‑bond count of simpler benzylamine scaffolds such as 4‑(dimethylamino)benzylamine (CAS 19293-58-4), which has only two rotatable bonds, and 4‑(dimethylamino)benzaldehyde (CAS 100-10-7), which has only one rotatable bond . Greater rotatable‑bond count is associated with enhanced ability to adopt bioactive conformations, albeit with a well‑characterized entropic penalty that can be rationalized in structure‑based design.

Conformational flexibility Medicinal chemistry Ligand design

Achiral Nature Simplifies Synthesis and QC vs. Chiral Benzylamine Derivatives

The target compound is achiral, as confirmed by vendor specification . This eliminates the need for chiral chromatography, enantiomeric excess determination, and the associated cost and complexity that accompany chiral benzylamine derivatives such as (S)‑1‑(4‑(dimethylamino)phenyl)ethanamine (CAS 2227918-02-5) . For procurement, an achiral compound reduces the risk of lot‑to‑lot variability due to enantiomeric impurity and simplifies analytical release testing.

Achiral Quality control Procurement

Procurement‑Justified Application Scenarios for {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride


N‑Methylamide and N‑Methylamine Synthesis via TFA‑Cleavable Protecting‑Group Strategy

The target compound is the reagent of choice for synthesizing N‑methylamides and N‑methylamines where selective monomethylation is required and over‑methylation must be avoided. The 4‑(dimethylamino)benzyl group is installed via HBTU‑mediated coupling with carboxylic acids or by nucleophilic substitution with alkyl halides, and subsequently cleaved with TFA/MeCN/H₂O at 80–120 °C to liberate the N‑methylamine product in 70–95% yield [1]. This protocol has been demonstrated across nine amide and eight amine substrates, making the compound a literature‑supported building block for medicinal‑chemistry libraries and natural‑product derivatization.

Aqueous‑Compatible Bioconjugation and Assay Development

With a LogP of 1.34—the lowest among the three regioisomeric benzyl‑methylamines—the target compound is better suited for aqueous‑phase bioconjugation reactions and biochemical assays where solubility is rate‑limiting [1]. Its dihydrochloride salt form ensures rapid dissolution in water or buffer, enabling its use as a linker or amine‑functionalized scaffold in ELISA, SPR, and fluorescence‑based assays without the need for organic co‑solvents that may denature proteins.

Fragment‑Based Drug Discovery (FBDD) Scaffold

The combination of an achiral structure, four rotatable bonds, and a moderate LogP makes the target compound an attractive fragment for FBDD campaigns targeting enzymes or receptors with amine‑recognition motifs [1]. The N‑methyl secondary amine and dimethylamino tertiary amine offer two distinct points for hydrogen bonding or salt‑bridge formation, while the para‑substituted benzyl core provides a rigid aromatic scaffold compatible with π‑stacking interactions. Its achiral nature also eliminates the need for enantiopurity assessment during fragment screening .

Organic Synthesis Intermediate for Heterocycle Construction

The target compound serves as a convenient precursor for the synthesis of N‑heterocycles via cyclization reactions. The benzylic amine and the N‑methylamine can be sequentially derivatized to construct diazepine, benzimidazole, or quinazoline cores, which are privileged structures in medicinal chemistry [1]. Its ready commercial availability at 95–97% purity from multiple vendors ensures reproducible starting‑material quality for multi‑step synthetic routes .

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